![molecular formula C17H31NO2 B15209711 1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-01-1](/img/structure/B15209711.png)
1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone is an organic compound with a unique structure that includes a furan ring substituted with dibutylamino, ethyl, and methyl groups
準備方法
The synthesis of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Final assembly: The final step involves the coupling of the substituted furan ring with ethanone under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
科学的研究の応用
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s dibutylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the furan ring provides a stable scaffold for these interactions. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
類似化合物との比較
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone can be compared with similar compounds such as:
2-(Dibutylamino)ethanol: Similar in structure but lacks the furan ring, making it less stable and reactive.
4-Ethyl-2-methylfuran: Contains the furan ring but lacks the dibutylamino group, reducing its potential for biological interactions.
N,N-Dibutylformamide: Contains the dibutylamino group but lacks the furan ring, limiting its applications in organic synthesis.
The uniqueness of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone lies in its combination of functional groups, providing a versatile platform for various chemical and biological applications.
特性
CAS番号 |
88557-01-1 |
|---|---|
分子式 |
C17H31NO2 |
分子量 |
281.4 g/mol |
IUPAC名 |
1-[2-(dibutylamino)-3-ethyl-5-methyl-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C17H31NO2/c1-6-9-11-18(12-10-7-2)17-15(8-3)16(13(4)19)14(5)20-17/h15,17H,6-12H2,1-5H3 |
InChIキー |
VDFLQYDFXWEQLK-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1C(C(=C(O1)C)C(=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)
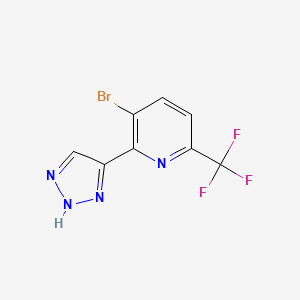
![Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B15209646.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole](/img/structure/B15209650.png)
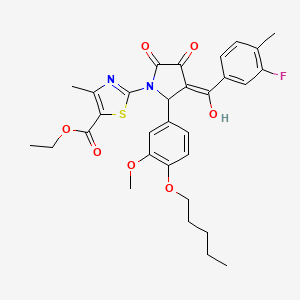
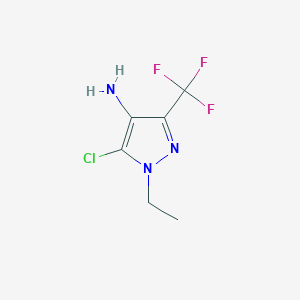
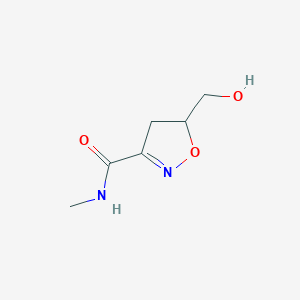
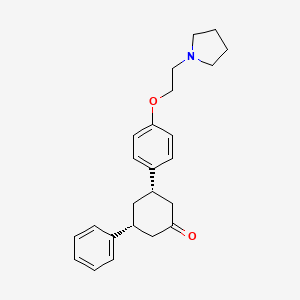

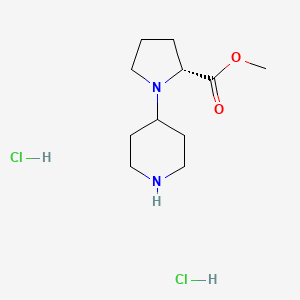
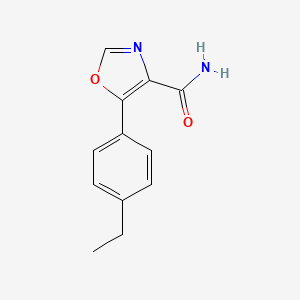
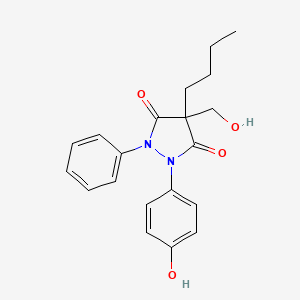
![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
